6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyranopyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the condensation of aromatic aldehydes, activated methylene reagents, ethyl acetoacetate, and hydrazine hydrate in an aqueous medium . This reaction is often catalyzed by various catalysts such as papain immobilized on chitosan .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of green chemistry principles, such as aqueous media and environmentally benign catalysts, is emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve moderate temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit bacterial protein receptors, leading to antibacterial effects. The compound’s interaction with enzymes and receptors in biological systems contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(5-methyl-2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile
- 6-Amino-4-(5-(2-cyanophenyl)-2-furyl)-3-methyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile stands out due to its unique structural features and the presence of a propyl group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
6-amino-4-(furan-2-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H14N4O2/c1-2-4-9-12-11(10-5-3-6-19-10)8(7-15)13(16)20-14(12)18-17-9/h3,5-6,11H,2,4,16H2,1H3,(H,17,18) |
InChI Key |
BYFVZHRYWSMPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CO3 |
Origin of Product |
United States |
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